molecular formula C17H19FN4O3 B2863390 N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034322-65-9

N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2863390
CAS RN: 2034322-65-9
M. Wt: 346.362
InChI Key: IJSZOKAHXZGUFW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMP or PF-06459988 and is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).

Scientific Research Applications

Discovery and Kinase Inhibition

N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide and its derivatives have been extensively studied for their potential as kinase inhibitors. These compounds have demonstrated significant efficacy in inhibiting the Met kinase superfamily, which is crucial for various biological processes including cancer progression and metastasis. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These findings suggest potential therapeutic applications in treating Met-dependent tumors (Schroeder et al., 2009).

Synthesis and Structural Studies

The compound and its analogs have also been subjects of synthesis and structural studies aiming to explore their potential in various biomedical applications. For instance, research into the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate provided valuable insights into the structural aspects of such compounds. This research contributes to understanding the compound's chemical behavior and potential for further modification to suit specific biomedical applications (Calvez et al., 1998).

Antimicrobial and Antitubercular Activities

Moreover, novel pyridine derivatives, including those related to N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies have highlighted the potential of such compounds in treating infectious diseases, with some derivatives showing significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests a promising avenue for developing new therapeutic agents against bacterial infections (Bodige et al., 2019).

Non-linear Optical (NLO) Properties and Molecular Docking

Additionally, the compound and its derivatives have been explored for their non-linear optical (NLO) properties and molecular docking capabilities, indicating their potential in the fields of materials science and drug design. Such studies demonstrate the versatility of N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide derivatives in various scientific and technological applications, beyond their initial biomedical scope (Jayarajan et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-24-15-16(20-8-7-19-15)25-14-6-9-22(11-14)17(23)21-10-12-2-4-13(18)5-3-12/h2-5,7-8,14H,6,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSZOKAHXZGUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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